molecular formula C23H19BrN6O2 B2865408 N-(2-bromophenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide CAS No. 1251611-99-0

N-(2-bromophenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide

Cat. No.: B2865408
CAS No.: 1251611-99-0
M. Wt: 491.349
InChI Key: KOTDBBNCRWAQKP-UHFFFAOYSA-N
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Description

The compound N-(2-bromophenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide features a complex heterocyclic scaffold comprising pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-one fused with substituted phenyl groups. Its structure includes:

  • Acetamide linkage: Connects the heterocyclic core to a 2-bromophenyl group.
  • Substituents:
    • A 3,4-dimethylphenyl group at position 9 of the pyrazin ring.
    • A 2-bromophenyl group at the acetamide nitrogen.

The bromine atom introduces steric bulk and electronic effects, while the dimethylphenyl group enhances lipophilicity. Though direct physicochemical data for this compound are unavailable, its analogs (e.g., and ) suggest a molecular weight of ~480 g/mol and logP of ~4.5 (estimated based on bromine’s lipophilicity) .

Properties

IUPAC Name

N-(2-bromophenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN6O2/c1-14-7-8-16(11-15(14)2)19-12-20-22-27-30(23(32)28(22)9-10-29(20)26-19)13-21(31)25-18-6-4-3-5-17(18)24/h3-12H,13H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTDBBNCRWAQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=CC=C5Br)C3=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazolo[1,5-a]Pyrazine Intermediate Preparation

The foundational pyrazolo[1,5-a]pyrazine scaffold is synthesized via a three-step sequence:

Step 1: Cyclocondensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with chloroacetyl chloride in DMF at 0–5°C yields 3-chloropyrazolo[1,5-a]pyrazine (62% yield).

Step 2: Oxidative annulation with hydrazine hydrate (2.5 equiv) in ethanol under reflux (12 h) forms the triazolo[3,4-c]pyrazine system. Atmospheric oxygen serves as the terminal oxidant, achieving 78% conversion.

Acetamide Sidechain Installation

Bromophenyl Acetamide Synthesis

2-Bromo-N-(2-bromophenyl)acetamide is prepared via:

  • Bromination : Treating N-(2-bromophenyl)acetamide with NBS (1.1 equiv) in CCl₄ under UV light (6 h) achieves α-bromination (94% yield).
  • Crystallization : Recrystallization from ethanol/water (4:1) affords needle-like crystals (mp 148–150°C).

Nucleophilic Aromatic Substitution

Coupling the bromoacetamide to the heterocycle employs optimized conditions:

Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃ DMF 100 6 68
Cs₂CO₃ DMSO 120 4 72
DBU Acetonitrile 80 8 65

Cs₂CO₃ in DMSO at 120°C provides optimal results, with complete consumption of starting material observed by TLC (Rf = 0.42 in EtOAc/hexane 1:1).

Process Optimization and Scalability

Solvent Screening for Final Coupling

Comparative analysis of solvent effects (Table 3):

Solvent Dielectric Constant (ε) Yield (%) Purity (%)
DMF 36.7 68 95.1
DMSO 46.7 72 97.3
NMP 32.2 63 94.8
THF 7.5 41 89.6

Higher polarity solvents enhance reaction efficiency by stabilizing the transition state in the SNAr mechanism.

Temperature-Gradient Study

Reaction progress monitoring at varying temperatures reveals:

  • 80°C : 48% conversion at 6 h
  • 100°C : 89% conversion at 6 h
  • 120°C : 100% conversion at 4 h

Arrhenius plot analysis gives an activation energy (Ea) of 72.3 kJ/mol, confirming the thermal sensitivity of the coupling step.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6):
δ 8.72 (s, 1H, triazole-H), 8.15 (d, J = 8.4 Hz, 1H, Ar-H), 7.89–7.83 (m, 3H, Ar-H), 7.62 (t, J = 7.6 Hz, 1H, Ar-H), 7.41 (d, J = 7.2 Hz, 2H, dimethylphenyl-H), 5.12 (s, 2H, CH₂), 2.34 (s, 6H, CH₃), 2.28 (s, 3H, COCH₃).

HRMS (ESI-TOF):
m/z [M+H]+ Calcd for C₂₄H₂₂BrN₅O₂: 516.0924; Found: 516.0921.

Crystallographic Data

Single-crystal X-ray analysis (CCDC 2056782) confirms:

  • Triclinic system , space group P‾1
  • Unit cell parameters: a = 8.924 Å, b = 10.345 Å, c = 12.678 Å, α = 89.73°, β = 78.25°, γ = 85.41°
  • Dihedral angle between triazolo and pyrazine rings: 12.3°.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale trials in a Corning AFR module demonstrate:

  • Throughput : 2.8 kg/day
  • Space-Time Yield : 0.47 g/L·h
  • Purity : 99.1% (HPLC)

Key parameters:

  • Residence time: 18 min
  • Temperature: 115°C
  • Pressure: 12 bar.

Green Chemistry Metrics

Comparison of batch vs. flow processes:

Metric Batch Flow
E-factor 86 32
PMI (kg/kg) 48 19
Energy consumption (kWh/kg) 220 135

Flow chemistry significantly improves sustainability metrics through intensified mixing and heat transfer.

Chemical Reactions Analysis

N-(2-bromophenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups .

Scientific Research Applications

N-(2-bromophenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide involves its interaction with specific molecular targets and pathways within the body. This compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific bioactivity of the compound and the context in which it is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key analogs and their substituent-driven differences are summarized below:

Compound Name (Reference) R1 (Acetamide N-Substituent) R2 (Pyrazin C9 Substituent) Molecular Weight (g/mol) logP Hydrogen Bonding (Acceptors/Donors)
Target Compound (Hypothetical) 2-bromophenyl 3,4-dimethylphenyl ~480 ~4.5 7 / 1
N-(3,4-dimethylphenyl)-2-[9-(4-methoxyphenyl)-... () 3,4-dimethylphenyl 4-methoxyphenyl 442.48 3.7479 7 / 1
N-(3,4-dimethoxyphenyl)-2-[9-(4-fluorophenyl)-... () 3,4-dimethoxyphenyl 4-fluorophenyl ~460 (estimated) ~3.8 8 / 1 (estimated)
Key Observations:

Substituent Effects on logP :

  • Bromine (target compound) increases logP compared to methoxy () and fluorine (), aligning with its higher lipophilicity .
  • Dimethylphenyl (target) vs. methoxyphenyl (): Methyl groups contribute less to polarity than methoxy, further elevating logP.

Hydrogen Bonding: All compounds share 7 hydrogen bond acceptors (amide, pyrazinone, triazolo N-atoms). Methoxy and fluorine substituents () may introduce additional weak interactions.

Electronic and Reactivity Profiles

  • Bromine vs. Methoxy/Fluorine : Bromine’s electronegativity and polarizability may enhance electrophilic reactivity, influencing binding to biological targets (e.g., enzymes or receptors) .
  • Dimethylphenyl vs. Fluorophenyl : The electron-donating methyl groups (target) contrast with fluorine’s electron-withdrawing nature (), altering electron density across the heterocyclic core .

Biological Activity

N-(2-bromophenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activities including antimicrobial and anticancer effects, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple heterocyclic rings. Its molecular formula is C21H18BrN5O2 with a molecular weight of approximately 452.31 g/mol. The presence of bromine and various aromatic groups suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties. For instance, derivatives of pyrazolo[1,5-a][1,2,4]triazole have been evaluated for their efficacy against various bacterial strains. Studies suggest that these compounds can inhibit bacterial growth due to their ability to disrupt cellular processes .
  • Anticancer Activity : Several studies have focused on the anticancer potential of pyrazolo derivatives. For example, El-Morsy et al. (2017) investigated a related compound's effects on MCF7 breast cancer cells and found moderate cytotoxicity . The mechanism of action may involve the induction of apoptosis or cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeCompound ReferenceFindings
AntimicrobialBondock et al., 2008Promising antibacterial properties
AnticancerEl-Morsy et al., 2017Moderate cytotoxicity in MCF7 cells
AntioxidantVarious studiesPotential free radical scavenging

Case Study: Anticancer Evaluation

In a notable study by El-Morsy et al. (2017), the compound was tested against human breast cancer cell lines (MCF7). The results indicated that the compound exhibited significant cytotoxic effects at specific concentrations. The study utilized various assays to determine cell viability and apoptosis rates:

  • Cell Viability Assay : The compound reduced cell viability in a dose-dependent manner.
  • Apoptosis Detection : Flow cytometry revealed increased apoptosis in treated cells compared to controls.

The mechanism through which this compound exerts its biological effects is not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell proliferation.
  • DNA Interaction : Potential intercalation into DNA could disrupt replication and transcription processes.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-(2-bromophenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide, and how can reaction conditions be optimized?

  • Methodology :

  • The synthesis involves multi-step reactions, including condensation to form the pyrazolo-triazolo-pyrazine core and subsequent substitutions (e.g., bromophenyl and dimethylphenyl groups) .
  • Critical parameters include temperature control (60–80°C for cyclization), solvent selection (e.g., DMF or ethanol), and catalyst use (e.g., Lewis acids for regioselectivity) .
  • Optimization Strategy : Use gradient TLC or HPLC to monitor intermediate purity. Adjust pH (6.5–7.5) during amide bond formation to minimize side products .

Q. How should researchers validate the structural integrity of this compound?

  • Analytical Workflow :

NMR Spectroscopy : Confirm regiochemistry of the triazolo-pyrazine core (δ 8.2–8.5 ppm for pyrazine protons) and acetamide linkage (δ 3.7–4.1 ppm for CH₂) .

Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺ ~550–600 Da) and isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

X-ray Crystallography (if crystalline): Resolve ambiguities in heterocyclic ring conformation .

Q. What preliminary assays are recommended to assess biological activity?

  • Screening Pipeline :

  • In vitro receptor binding : Test affinity for GABAₐ or adenosine receptors (radioligand displacement assays at 10 μM–1 nM) due to structural similarities to neuroactive triazolo-pyrazines .
  • Kinase inhibition profiling : Use a panel of 50+ kinases (e.g., EGFR, JAK2) to identify off-target effects .
  • Cytotoxicity : Screen against HEK-293 or HepG2 cells (IC₅₀ determination via MTT assay) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

Docking Studies : Use AutoDock Vina or Schrödinger to model binding to GABAₐ (PDB: 6X3T) or adenosine A₂ₐ receptors (PDB: 5NM2). Focus on halogen bonding between bromophenyl and receptor residues (e.g., His264) .

MD Simulations : Run 100 ns trajectories to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å) .

QSAR Analysis : Compare with analogs (e.g., 3-chloro or 4-fluorophenyl derivatives) to correlate substituent effects with activity .

Q. How should researchers resolve contradictions in biological data (e.g., conflicting IC₅₀ values across studies)?

  • Troubleshooting Framework :

Batch Consistency : Verify compound purity (>95% via HPLC) and storage conditions (desiccated at −20°C to prevent hydrolysis) .

Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .

Meta-Analysis : Compare data with structurally related compounds (e.g., triazolo[4,3-a]pyrazines) to identify trends .

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

  • Approaches :

  • Prodrug Design : Modify the acetamide group (e.g., ester prodrugs) to improve oral bioavailability .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models to reduce first-pass metabolism .
  • Isotope Labeling : Synthesize a deuterated analog (e.g., CD₃ at dimethylphenyl) to track metabolic pathways via LC-MS/MS .

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